N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a pyrrolidinylsulfonyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxy Group: This can be achieved through the methylation of a phenolic compound using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the methoxy-substituted phenyl compound with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl-substituted derivative, while reduction of the sulfonyl group can yield a sulfide-substituted derivative.
Scientific Research Applications
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)acetamide
- N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propionamide
- N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)butyramide
Uniqueness
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-14(21(3,16)17)12-10-11(6-7-13(12)20-2)22(18,19)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTXVUZIXPYAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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